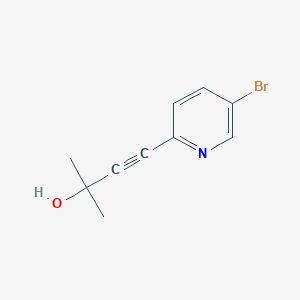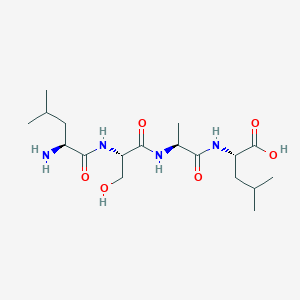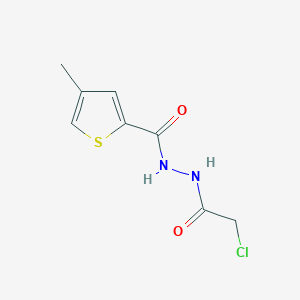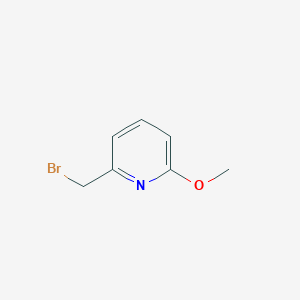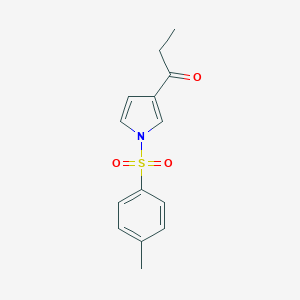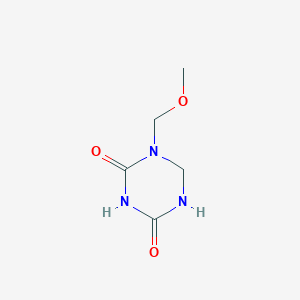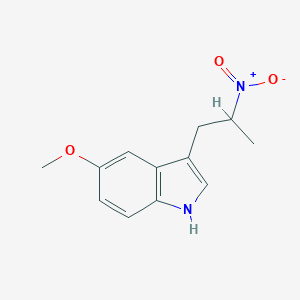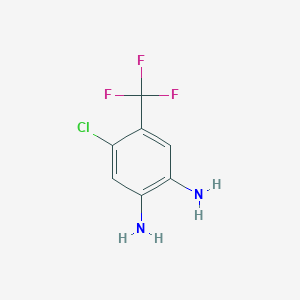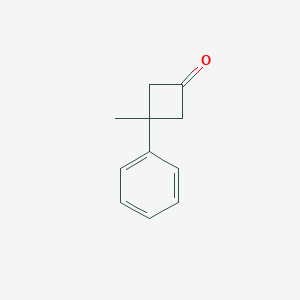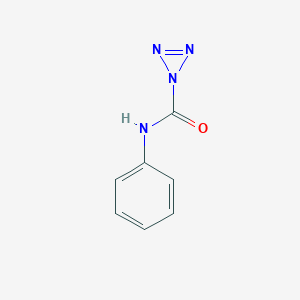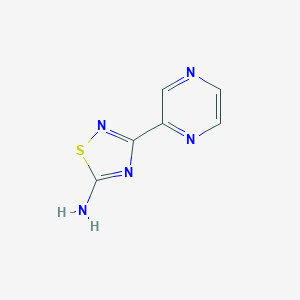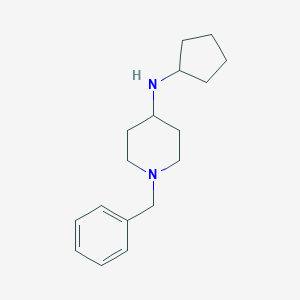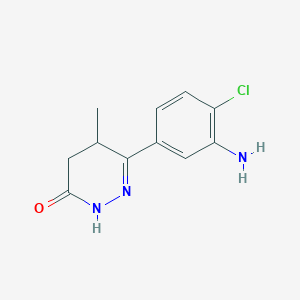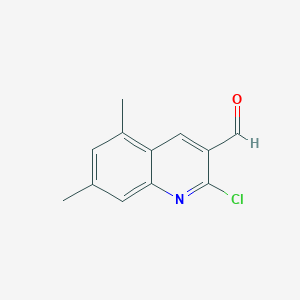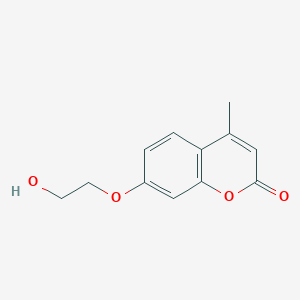
7-(2-Hydroxyethoxy)-4-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxyethoxy)-4-methylchromen-2-one, also known as HEC, is a synthetic compound that belongs to the class of coumarins. It is widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy. In
Wirkmechanismus
7-(2-Hydroxyethoxy)-4-methylchromen-2-one reacts with ROS and produces a fluorescent signal by undergoing a photochemical reaction. The mechanism of action of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a photosensitizer involves the production of singlet oxygen and other ROS upon activation by light. These ROS can cause oxidative damage to cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
7-(2-Hydroxyethoxy)-4-methylchromen-2-one has been shown to have low toxicity in vitro and in vivo. It is rapidly metabolized and excreted from the body, making it a safe compound for use in scientific research. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage caused by ROS.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-Hydroxyethoxy)-4-methylchromen-2-one has several advantages for lab experiments. It is a highly specific fluorescent probe for detecting ROS, which makes it a valuable tool for studying oxidative stress-related diseases. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one is also a safe and non-toxic compound, which makes it suitable for use in animal models and clinical trials.
However, 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has some limitations for lab experiments. It has a short half-life in vivo, which limits its usefulness as a therapeutic agent. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one in scientific research. One direction is the development of new 7-(2-Hydroxyethoxy)-4-methylchromen-2-one derivatives with improved solubility and stability. Another direction is the use of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a therapeutic agent for the treatment of oxidative stress-related diseases. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one can also be used in combination with other photosensitizers for improved photodynamic therapy outcomes. Further research is needed to explore these and other potential applications of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one in scientific research.
Conclusion:
In conclusion, 7-(2-Hydroxyethoxy)-4-methylchromen-2-one is a synthetic compound that has important applications in scientific research. It is a specific fluorescent probe for detecting ROS and a photosensitizer for photodynamic therapy. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has low toxicity and antioxidant properties, making it a safe and valuable tool for studying oxidative stress-related diseases. While 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has some limitations, there are several future directions for its use in scientific research.
Synthesemethoden
7-(2-Hydroxyethoxy)-4-methylchromen-2-one can be synthesized by the condensation reaction of 4-methylumbelliferone and ethylene glycol in the presence of a base catalyst. The reaction takes place at a high temperature and produces 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
7-(2-Hydroxyethoxy)-4-methylchromen-2-one is used in scientific research as a fluorescent probe for detecting ROS. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one reacts with ROS and produces a fluorescent signal, which can be detected by fluorescence microscopy or spectroscopy. This method is widely used in the study of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
7-(2-Hydroxyethoxy)-4-methylchromen-2-one is also used as a photosensitizer for photodynamic therapy. Photodynamic therapy is a non-invasive treatment for cancer and other diseases that uses light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has been shown to be an effective photosensitizer in preclinical studies.
Eigenschaften
CAS-Nummer |
91963-63-2 |
|---|---|
Produktname |
7-(2-Hydroxyethoxy)-4-methylchromen-2-one |
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
7-(2-hydroxyethoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-8-6-12(14)16-11-7-9(15-5-4-13)2-3-10(8)11/h2-3,6-7,13H,4-5H2,1H3 |
InChI-Schlüssel |
MECBRMAYAIRLRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCO |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



